molecular formula C22H21ClN2O5S B3707823 2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(4-chlorophenyl)acetamide

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(4-chlorophenyl)acetamide

Cat. No.: B3707823
M. Wt: 460.9 g/mol
InChI Key: QACLYCLAYSGZHE-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(4-chlorophenyl)acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzenesulfonyl group, a dimethoxyanilino moiety, and a chlorophenylacetamide structure, making it a unique molecule with significant chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(4-chlorophenyl)acetamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride and the 2,4-dimethoxyaniline. These intermediates are then reacted under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(4-chlorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(2-chlorophenyl)acetamide
  • 2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide
  • 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(4-chloro-2-methylphenyl)acetamide

Uniqueness

What sets 2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(4-chlorophenyl)acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications where these properties are advantageous.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5S/c1-29-18-12-13-20(21(14-18)30-2)25(31(27,28)19-6-4-3-5-7-19)15-22(26)24-17-10-8-16(23)9-11-17/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACLYCLAYSGZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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